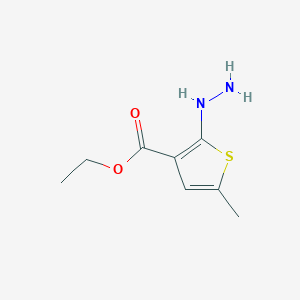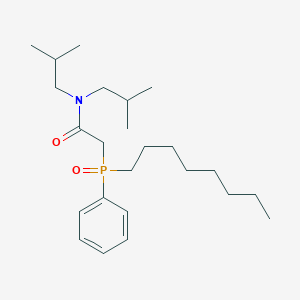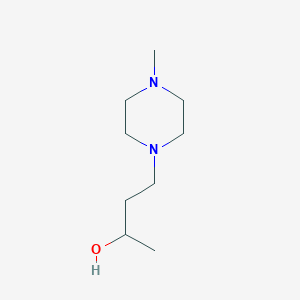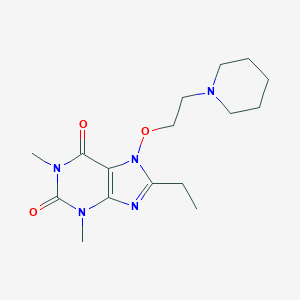
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. The chemical formula for Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is C8H12N4O2S, and its molecular weight is 224.27 g/mol.
Mecanismo De Acción
The mechanism of action of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It has also been found to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has been reported to have various biochemical and physiological effects. It has been found to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been reported to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its potential antimicrobial, antitumor, and anti-inflammatory properties. It also has the potential to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. However, the limitations of using Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate in lab experiments include its limited solubility in water, which makes it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the research on Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to investigate its potential as an antimicrobial agent, particularly against drug-resistant bacteria. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields such as agriculture and food industry.
Métodos De Síntesis
The synthesis of Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate can be achieved by the reaction of ethyl 2-bromo-5-methylthiophene-3-carboxylate with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction takes place in anhydrous ethanol as a solvent and at a temperature of 60-70°C. The product obtained is then purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate has potential applications in the field of scientific research. It has been reported to possess antimicrobial, antitumor, and anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development.
Propiedades
Número CAS |
104680-42-4 |
|---|---|
Nombre del producto |
Ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
Fórmula molecular |
C8H12N2O2S |
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
ethyl 2-hydrazinyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-12-8(11)6-4-5(2)13-7(6)10-9/h4,10H,3,9H2,1-2H3 |
Clave InChI |
KLNXDAAFKYUCRN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C)NN |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C)NN |
Sinónimos |
3-Thiophenecarboxylicacid,2-hydrazino-5-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)







